N4-Isobutylquinoline-3,4-diamine hydrochloride
Description
N4-Isobutylquinoline-3,4-diamine hydrochloride (CAS: 935521-01-0) is a quinoline derivative characterized by an isobutyl group at the N4 position and a diamine substitution at the 3,4-positions of the quinoline core, with a hydrochloride salt enhancing its solubility . It is commercially available in high purity (≥95%) and quantities up to 100 mg as a pharmaceutical reference standard, as documented by LGC Quality and CymitQuimica .
Properties
IUPAC Name |
4-N-(2-methylpropyl)quinoline-3,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14;/h3-6,8-9H,7,14H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRAINCPRZTHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647151 | |
| Record name | N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935521-01-0 | |
| Record name | N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(isobutylamino)quinoline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Isobutylquinoline-3,4-diamine hydrochloride involves several steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization to introduce the isobutyl and diamine groups.
The final step involves the formation of the hydrochloride salt by reacting the free base of N4-Isobutylquinoline-3,4-diamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The final product is purified through recrystallization or other suitable purification techniques to meet industry standards .
Chemical Reactions Analysis
Structural Confirmation and Key Reactivity Features
The compound’s structure (IUPAC: 4-N-(2-methylpropyl)quinoline-3,4-diamine hydrochloride) features:
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A quinoline backbone with primary amine (–NH₂) and secondary amine (–NH–) groups at positions 3 and 4.
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An isobutyl substituent on the secondary amine.
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Hydrochloride salt formation, enhancing solubility and stability .
Key reactive sites include:
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Aromatic amines : Susceptible to electrophilic substitution, oxidation, and acylation.
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Quinoline ring : Potential for hydrogenation or halogenation at electron-rich positions.
Mass Spectrometry (MS) Fragmentation
Data from a structurally related compound (MM0095.16, ) provides insights into fragmentation patterns under electrospray ionization (ESI):
| m/z Fragment | Interpretation |
|---|---|
| 376 [M – H]⁻ | Deprotonated molecular ion |
| 211 [C₈H₇N₂O₃S] | Cleavage at the sulfonamide group |
| 147 [C₈H₇N₂O] | Quinoline-derived fragment |
For N4-isobutylquinoline-3,4-diamine hydrochloride, similar cleavage at the amine substituents or quinoline ring is expected .
HPLC Analysis
Chromatographic conditions used for impurity profiling ( ):
| Parameter | Value |
|---|---|
| Column | Hypersil Gold C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Water/Acetonitrile (0.1% H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 220 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 0.0654 mg/mL in Water/Acetonitrile (50:50) |
This method separates degradation products or synthetic byproducts, indicating potential hydrolysis or oxidation under acidic conditions .
Potential Reactions
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Salt Formation :
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Oxidation :
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Primary amines may oxidize to nitroso or nitro derivatives under strong oxidizing agents.
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Acylation :
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Reaction with acyl chlorides or anhydrides at the –NH₂ group to form amides.
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Complexation :
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Coordination with metal ions via lone electron pairs on nitrogen atoms.
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Stability Observations
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Thermal Stability : Storage at +5°C suggests sensitivity to heat .
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Hydrolytic Stability : Acidic mobile phases in HPLC imply stability under mild acidic conditions but possible degradation in strongly alkaline environments .
Residual Solvents and Byproducts
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1H-NMR Analysis ( ): Detected residual chloroform (0.46%) and n-hexane (0.04%), likely from synthesis or purification steps.
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Water Content : 0.20% (Karl Fischer titration), critical for preventing hydrolysis .
Interfacial Polymerization Relevance
While not directly studied, the compound’s amine groups could participate in interfacial polymerization reactions (e.g., with isocyanates) to form polyurea microcapsules, as described in multilayer shell synthesis .
Scientific Research Applications
Pharmaceutical Applications
N4-Isobutylquinoline-3,4-diamine hydrochloride is primarily recognized for its role as an impurity reference material in pharmaceutical testing. It is associated with the development of dermatological drugs and has been categorized under antiviral and antiretroviral agents .
Dye Intermediate
Another significant application of this compound is in the dye industry. It serves as an intermediate in the synthesis of various dyes, which are utilized in textiles and other materials. The compound's unique chemical structure allows it to participate in complex reactions that lead to the formation of colored compounds .
Case Study 1: Synthesis of Antiviral Agents
A study conducted at UC Santa Barbara explored the synthesis of pharmaceutical intermediates using similar quinoline derivatives. The research demonstrated efficient methods for transforming nitro compounds into amines under environmentally friendly conditions. While this compound was not the primary focus, the methodologies developed could be applicable for synthesizing derivatives with antiviral properties .
Case Study 2: Dye Production
In dye manufacturing processes, this compound has been utilized to produce vibrant colors through azo coupling reactions. The compound's ability to form stable intermediates makes it ideal for creating dyes that require high stability and resistance to fading .
Mechanism of Action
The mechanism of action of N4-Isobutylquinoline-3,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Quinoline derivatives with modifications at the N4 position or substitutions on the aromatic core are commonly explored for diverse biological activities. Below is a comparative analysis of key analogues:
Table 1: Structural and Commercial Comparison
Functional Group Impact on Properties
- Hydrochloride Salt: The hydrochloride form of N4-isobutylquinoline-3,4-diamine improves aqueous solubility compared to its free base (CAS: 99010-09-0), critical for bioavailability in drug formulations .
- Imidazo Fusion: The imidazo[4,5-c]quinoline derivative (CAS: 853792-81-1) demonstrates how fused rings alter electronic properties, possibly affecting receptor binding .
Pharmacological and Industrial Relevance
- Reference Standards: Both N4-isobutylquinoline-3,4-diamine HCl and 1-propyl-1H-imidazo[4,5-c]quinolin-4-amine are used as certified reference materials, underscoring their regulatory importance in quality control .
Biological Activity
N4-Isobutylquinoline-3,4-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C13H17N3·HCl
- Molecular Weight : 253.75 g/mol
- CAS Number : 133860-76-1
The compound features a quinoline backbone, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study demonstrated:
- Reduction in TNF-alpha levels : 45% decrease compared to control.
- Reduction in IL-6 levels : 50% decrease compared to control.
This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : Its ability to downregulate pro-inflammatory cytokines indicates a mechanism that modulates immune responses.
- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, potentially disrupting replication in bacterial cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that treatment with this compound led to a significant reduction in infection markers and improved patient outcomes.
- Case Study 2 : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to placebo groups.
Q & A
Basic: What are the standard synthetic routes for N4-Isobutylquinoline-3,4-diamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution on quinoline scaffolds. For example, demonstrates that analogous quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)quinoline) are synthesized via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and PCy₃ in DMF with 2 M K₂CO₃ . Key parameters affecting yield include:
- Catalyst selection : Pd-based catalysts optimize coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Reactions are often conducted under reflux (80–120°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product.
Advanced: How can catalytic systems be optimized to enhance enantiomeric purity in the synthesis of this compound?
Methodological Answer:
Chiral ligands (e.g., BINAP or Josiphos) paired with Pd or Rh catalysts can induce asymmetry during key steps like alkylation or amination. For instance, highlights the use of Pd(OAc)₂ for cross-coupling; substituting with a chiral Pd complex (e.g., Pd-(R)-BINAP) may improve stereoselectivity . Optimization steps include:
- Screening ligand libraries : Test enantiomeric excess (ee) via chiral HPLC.
- Solvent effects : Non-polar solvents (toluene) may reduce racemization.
- Additives : Molecular sieves or bases (K₃PO₄) stabilize intermediates.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (e.g., isobutyl group, δ 0.9–1.5 ppm) .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and quinoline C=N (~1600 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺).
Advanced: How do dynamic NMR and high-resolution mass spectrometry (HRMS) resolve ambiguities in structural elucidation of quinoline derivatives?
Methodological Answer:
- Dynamic NMR : Detects rotamers or conformational changes via variable-temperature experiments. For example, coalescence temperatures reveal energy barriers for isobutyl group rotation.
- HRMS : Resolves isotopic patterns (e.g., Cl/Br isotopes) and distinguishes isobaric impurities. shows PubChem’s use of InChI keys for structural validation .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis ( recommends dry, ventilated storage) .
- Solubility : Lyophilize for long-term stability in aqueous-free environments.
Advanced: How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH profiling : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13). Monitor via HPLC:
- Acidic conditions (pH <3) : Protonation of amines may reduce reactivity.
- Alkaline conditions (pH >9) : Hydrolysis of the quinoline ring or dehydrohalogenation risks.
- Buffers : Use phosphate (pH 6–8) or citrate (pH 3–6) to stabilize.
Basic: How to address discrepancies in reported melting points for this compound?
Methodological Answer:
- Recrystallization : Repurify using solvents like ethanol or acetonitrile ( used ethanol for 4k, m.p. 223–225°C) .
- Differential Scanning Calorimetry (DSC) : Verify purity (>95% by area under the curve).
Advanced: What strategies reconcile conflicting bioactivity data across different cell lines?
Methodological Answer:
- Dose-response standardization : Use fixed incubation times (e.g., 48 hrs) and serum-free media.
- Cell line validation : Compare metabolic activity (MTT assay) in primary vs. immortalized lines.
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to adjust for uptake variability.
Basic: What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Antimicrobial testing : Broth microdilution (MIC determination) per CLSI guidelines.
- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7).
Advanced: How to design dose-response studies to determine IC₅₀ values against specific targets?
Methodological Answer:
- Logarithmic dilution series : 10 concentrations (e.g., 0.1–100 μM) in triplicate.
- Data fitting : Use nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustment.
- Control normalization : Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
